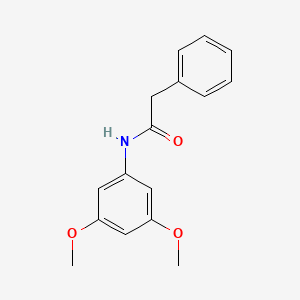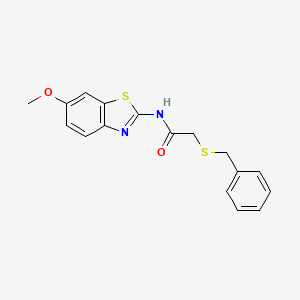![molecular formula C11H14N2O4S B5752466 S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5752466.png)
S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate, also known as CA-4, is a synthetic compound that belongs to the family of combretastatins. It has been found to exhibit potent anti-cancer properties and has been extensively studied in the field of cancer research.
Mécanisme D'action
The mechanism of action of S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate involves the disruption of microtubule dynamics. Microtubules are essential for cell division, and S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate inhibits their polymerization, leading to cell cycle arrest and ultimately cell death. In addition, S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the formation of new blood vessels in tumors, leading to their regression. It has also been found to induce apoptosis in cancer cells, leading to their death. In addition, it has been found to inhibit cell migration and invasion, which are important processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate in lab experiments is its potent anti-cancer properties. It has been found to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for cancer therapy. However, one of the limitations of using S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate. One area of research is the development of more potent analogs of S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate that exhibit improved solubility and pharmacokinetic properties. Another area of research is the investigation of the combination of S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate with other anti-cancer agents, such as chemotherapy drugs or targeted therapies. In addition, further studies are needed to elucidate the mechanism of action of S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate and to identify potential biomarkers that can predict response to treatment.
Méthodes De Synthèse
S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate can be synthesized through a series of chemical reactions. The starting material for the synthesis is 2,4-dimethoxybenzaldehyde, which is reacted with ethyl cyanoacetate in the presence of sodium ethoxide to obtain ethyl 2-(2,4-dimethoxyphenyl)acrylate. This compound is then reacted with thiosemicarbazide in the presence of acetic acid to obtain S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate.
Applications De Recherche Scientifique
S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has been found to exhibit anti-angiogenic properties, which means that it can prevent the formation of new blood vessels in tumors, thereby inhibiting their growth.
Propriétés
IUPAC Name |
S-[2-(2,4-dimethoxyanilino)-2-oxoethyl] carbamothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-16-7-3-4-8(9(5-7)17-2)13-10(14)6-18-11(12)15/h3-5H,6H2,1-2H3,(H2,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGTTZOPJLWLHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5752385.png)

![4-chloro-3-{[(2-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5752395.png)
![1-(4-fluorophenyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5752401.png)


![2,4-dichloro-6-[(2-pyridinylamino)methyl]phenol](/img/structure/B5752415.png)
![N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5752431.png)

![methyl 4-[(anilinocarbonothioyl)amino]benzoate](/img/structure/B5752437.png)

![N-(2-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5752444.png)

![methyl 4-{[4-(isobutyrylamino)benzoyl]amino}benzoate](/img/structure/B5752456.png)